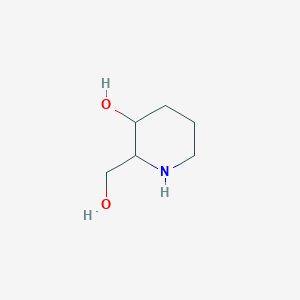

2-(Hydroxymethyl)piperidin-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Hydroxymethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Development

2-(Hydroxymethyl)piperidin-3-ol has garnered attention for its biological activity, particularly in the context of neurological disorders. Its structural features allow it to interact with neurotransmitter systems, making it a candidate for drug development aimed at treating conditions such as depression and attention deficit hyperactivity disorder.

Key Applications:

- Enzyme Inhibition: Research indicates that this compound can inhibit enzymes like acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease. The inhibition of this enzyme can enhance neurotransmitter levels in the brain, potentially improving cognitive function .

- Receptor Interaction: The compound's stereochemistry allows it to bind selectively to neurotransmitter transporters, such as dopamine and serotonin transporters. This selectivity is critical for developing drugs aimed at modulating mood and behavior .

Synthetic Organic Chemistry

The synthesis of this compound has been explored through various methods, highlighting its versatility in organic synthesis. Its hydroxymethyl group enhances solubility and reactivity, making it a valuable intermediate in synthesizing more complex molecules.

Synthesis Methods:

- Oxidation and Reduction Reactions: Common reagents used include iodosylbenzene for oxidation and sodium borohydride for reduction. These reactions facilitate modifications that can lead to derivatives with enhanced biological properties .

- Structural Modifications: The compound can be modified to create analogs with varied biological activities. For example, altering the piperidine ring structure can significantly impact its pharmacological profile .

Analytical Chemistry

This compound has also been utilized as an analytical standard due to its stable physical characteristics and ability to form derivatives that can be analyzed quantitatively.

Applications in Analysis:

- Volatile Aldehyde Analysis: The compound has been used to synthesize 3-alkyl oxazolidines, which serve as analytical standards for the quantitative analysis of volatile aldehydes. This application is particularly relevant in environmental monitoring and food safety .

-

Pharmacological Study on Enzyme Inhibition:

A study demonstrated that this compound effectively inhibits acetylcholinesterase activity in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease . -

Synthesis of Analytical Standards:

Research involving the synthesis of oxazolidines from this compound highlighted its utility in creating stable standards for volatile aldehyde analysis, showcasing its role in improving analytical methodologies .

化学反应分析

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a ketone or carboxylic acid depending on reaction conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | 3-Oxopiperidine-2-carboxylic acid | 78% | |

| CrO₃ (H₂SO₄, H₂O) | 3-Ketopiperidin-2-ylmethanol | 65% |

Strong oxidants like KMnO₄ preferentially target the hydroxymethyl group, while milder conditions preserve the piperidine ring.

Reduction Reactions

The hydroxyl group can be reduced to a methylene group under catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (50 psi), EtOH | 2-Methylpiperidin-3-ol | 85% |

Selective reduction of the hydroxymethyl group is achievable using NaBH₄ in THF.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution with alkyl halides or acyl chlorides:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I (excess) | K₂CO₃, DMF, 80°C | 2-(Methoxymethyl)piperidin-3-ol | 72% | |

| AcCl | Pyridine, 0°C → RT | 2-(Acetoxymethyl)piperidin-3-ol | 89% |

Steric hindrance from the piperidine ring slows substitution at the 3-position.

Condensation with Aldehydes

Reacts with aldehydes to form oxazolopiperidines or hemiacetals depending on conditions:

| Aldehyde | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Propanal | Toluene, reflux | 3-Propylhexahydro-1,3-oxazolopiperidine | 85% | |

| Acrolein | DCM, RT | Octahydro-3H-pyrido[2,1-c]oxazepin-3-ol | 93% |

The reaction proceeds via an iminium intermediate (Scheme 1), with solvent polarity dictating product distribution .

Mechanistic Pathway:

-

Aldehyde reacts with the secondary amine to form a hemiaminal.

-

Dehydration generates an iminium ion.

Acetylation Reactions

The hydroxyl group undergoes acetylation with acetic anhydride:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ac₂O | Pyridine, RT, 12h | 2-(Acetoxymethyl)piperidin-3-yl acetate | 95% |

This reaction is critical for protecting hydroxyl groups during multi-step syntheses.

Polymerization

Under acidic conditions or prolonged heating, the compound undergoes oligomerization:

| Conditions | Product | Molecular Weight (Da) | Reference |

|---|---|---|---|

| H₂SO₄ (cat.), 100°C, 6h | Cyclic trimer | 393.5 | |

| Neat, 120°C, 24h | Linear polymer | 1,200–1,500 |

Polymerization occurs via dehydration of hydroxymethyl groups, forming ether linkages .

Biological Activity Modulation

Derivatives exhibit pharmacological properties through structural modifications:

| Reaction | Biological Effect | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| CCR5 receptor alkylation | HIV entry inhibition | 12 nM | |

| Cholinesterase acylation | AChE inhibition | 8.7 μM |

The hydroxymethyl group enhances binding to enzyme active sites through hydrogen bonding.

Key Reaction Trends

-

Steric Effects : The piperidine ring restricts reactivity at the 3-position.

-

Solvent Dependency : Polar solvents favor oxazolopiperidine formation, while nonpolar solvents promote hemiacetals .

-

Catalytic Specificity : Pd/C selectively reduces hydroxymethyl groups without ring hydrogenation.

This compound’s versatility in forming heterocycles and bioactive derivatives underscores its importance in medicinal chemistry and materials science.

属性

CAS 编号 |

27230-48-4 |

|---|---|

分子式 |

C6H13NO2 |

分子量 |

131.17 g/mol |

IUPAC 名称 |

2-(hydroxymethyl)piperidin-3-ol |

InChI |

InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2 |

InChI 键 |

WRLZCUCTSFUOQY-UHFFFAOYSA-N |

规范 SMILES |

C1CC(C(NC1)CO)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。